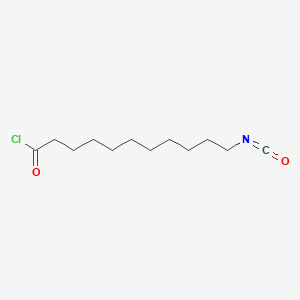![molecular formula C7H2O3S B14082835 4H-Cyclopenta[b]thiophene-4,5,6-trione CAS No. 135453-49-5](/img/structure/B14082835.png)
4H-Cyclopenta[b]thiophene-4,5,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta[b]thiophene-4,5,6-trione is an organic compound with the molecular formula C7H2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three carbonyl groups attached to the cyclopenta ring fused to the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophene-4,5,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Cyclopenta[b]thiophene-4,5,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta[b]thiophene-4,5,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta[b]thiophene-4,5,6-trione involves its interaction with molecular targets through its carbonyl and thiophene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2,5-dione: Another thiophene derivative with two carbonyl groups.
Cyclopenta[b]thiophene: Lacks the carbonyl groups present in 4H-Cyclopenta[b]thiophene-4,5,6-trione.
4H-Cyclopenta[b]thiophene-2,3,5-trione: Similar structure but different positioning of carbonyl groups.
Uniqueness
This compound is unique due to its specific arrangement of three carbonyl groups, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
135453-49-5 |
|---|---|
Molekularformel |
C7H2O3S |
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
cyclopenta[b]thiophene-4,5,6-trione |
InChI |
InChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H |
InChI-Schlüssel |
SCYJWBOISFCFSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



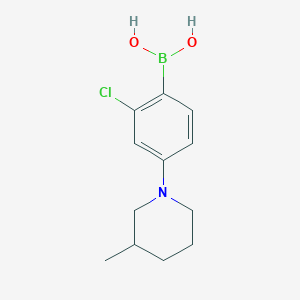
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
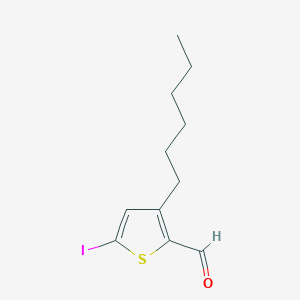
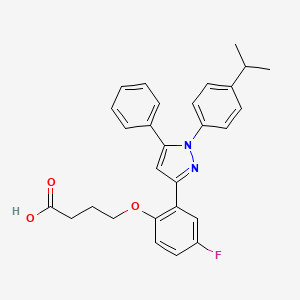
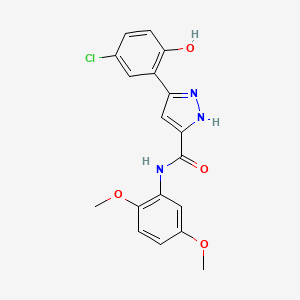
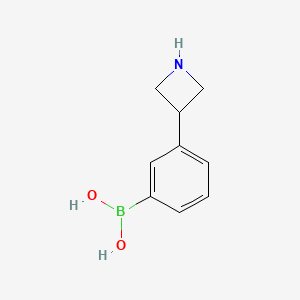

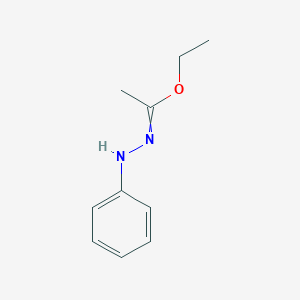
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)

